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Compound of Interest

Compound Name:
3-Methylisoxazole-4-carboxylic

acid

Cat. No.: B123575 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

3-Methylisoxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal

chemistry and materials science. Due to the limited availability of public experimental spectra

for this specific molecule, this document presents a combination of predicted data based on

established spectroscopic principles and data from analogous structures. Detailed

experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data are also provided to facilitate further research and

characterization.

Introduction
3-Methylisoxazole-4-carboxylic acid (C₅H₅NO₃, Molecular Weight: 127.10 g/mol ) is a

substituted isoxazole, a class of five-membered heterocyclic compounds containing one

nitrogen and one oxygen atom in the ring.[1][2] The presence of both a carboxylic acid and a

methyl-substituted isoxazole moiety imparts specific spectroscopic signatures that are crucial

for its identification and characterization. This guide serves as a reference for researchers

working with this and structurally related compounds.
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The following tables summarize the predicted spectroscopic data for 3-Methylisoxazole-4-
carboxylic acid. These predictions are based on the analysis of its functional groups and

comparison with structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The

predicted ¹H and ¹³C NMR chemical shifts for 3-Methylisoxazole-4-carboxylic acid in a

common deuterated solvent like DMSO-d₆ are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Methylisoxazole-4-carboxylic acid

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~13.0 Singlet (broad) 1H -COOH

~9.1 Singlet 1H H-5 (isoxazole ring)

~2.5 Singlet 3H -CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Methylisoxazole-4-carboxylic acid

Chemical Shift (δ, ppm) Assignment

~165 -COOH

~160 C-3 (isoxazole ring)

~158 C-5 (isoxazole ring)

~110 C-4 (isoxazole ring)

~12 -CH₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic vibrational frequencies for 3-Methylisoxazole-4-carboxylic acid are predicted

as follows:
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Table 3: Predicted FT-IR Spectroscopic Data for 3-Methylisoxazole-4-carboxylic acid

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad
O-H stretch (carboxylic acid

dimer)

~1700 Strong C=O stretch (carboxylic acid)

~1620 Medium C=N stretch (isoxazole ring)

~1570 Medium C=C stretch (isoxazole ring)

~1450 Medium C-H bend (methyl)

~1250 Strong C-O stretch (carboxylic acid)

~920 Medium, Broad
O-H bend (out-of-plane,

carboxylic acid dimer)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 3-Methylisoxazole-4-carboxylic acid, electron ionization (EI) would likely

lead to the following significant fragments:

Table 4: Predicted Mass Spectrometry Data for 3-Methylisoxazole-4-carboxylic acid

m/z Predicted Fragment

127 [M]⁺ (Molecular ion)

110 [M - OH]⁺

83 [M - CO₂]⁺

82 [M - COOH]⁺

43 [CH₃CO]⁺
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The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid

organic compound such as 3-Methylisoxazole-4-carboxylic acid.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 3-Methylisoxazole-4-carboxylic acid.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-15 ppm.

Temperature: 298 K.

Instrumental Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher.

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.
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Temperature: 298 K.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a small amount of the solid 3-Methylisoxazole-4-carboxylic acid onto the center of

the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumental Parameters:

Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the empty, clean ATR crystal should be collected

prior to the sample measurement.

Mass Spectrometry
Sample Preparation:

Dissolve a small amount of 3-Methylisoxazole-4-carboxylic acid in a suitable volatile

solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Further dilute the stock solution as needed for the specific instrument and ionization

technique.

Instrumental Parameters (Electron Ionization - EI):
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Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Inlet System: Direct insertion probe (for solid samples) or Gas Chromatography (GC) inlet.

Mass Range: m/z 40-300.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel organic compound.

General Workflow for Spectroscopic Analysis of an Organic Compound
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Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of a

synthesized organic compound.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of

3-Methylisoxazole-4-carboxylic acid. While experimental data is not readily available in the

public domain, the predicted NMR, IR, and MS data, along with the detailed experimental

protocols, offer a valuable resource for researchers in the fields of chemistry and drug

discovery. The provided workflow for spectroscopic analysis further serves as a practical guide

for the characterization of this and other novel organic molecules. It is recommended that

researchers synthesize and characterize this compound to confirm the predicted data and

further enrich the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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